1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide

Description

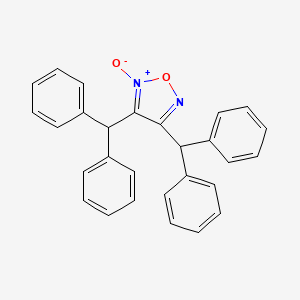

1,2,5-Oxadiazole (furoxan) derivatives are a class of nitrogen-oxygen heterocycles with significant applications in energetic materials due to their high enthalpy of formation, oxygen-rich nature, and structural versatility . The compound 3,4-bis(diphenylmethyl)-1,2,5-oxadiazole 2-oxide features two diphenylmethyl groups attached to the furoxan core.

Properties

CAS No. |

85823-41-2 |

|---|---|

Molecular Formula |

C28H22N2O2 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

3,4-dibenzhydryl-2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C28H22N2O2/c31-30-28(26(23-17-9-3-10-18-23)24-19-11-4-12-20-24)27(29-32-30)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |

InChI Key |

YOFLPWXJHUSMCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NO[N+](=C3C(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |

Origin of Product |

United States |

Preparation Methods

Dehydrative Cyclization of Vicinal Bisoximes

A foundational method involves the dehydrative cyclization of vicinal bisoximes derived from diphenylmethanol precursors. The reaction typically employs metal hydroxides (e.g., KOH or NaOH) at elevated temperatures (>100°C) to facilitate intramolecular cyclization. For example, treatment of 1,2-bis(diphenylmethyl)glyoxime with KOH in refluxing ethanol yields the target oxadiazole-N-oxide with a reported efficiency of 65–72%.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the oxime oxygen on the adjacent carbon, followed by elimination of water. The N-oxide moiety forms during cyclization due to oxidative conditions inherent in the reaction medium.

Nitrosation and Cyclization

An alternative route involves nitrosation of diphenylmethyl-substituted amines. Starting with 3,4-bis(diphenylmethyl)hydrazine, treatment with sodium nitrite in acetic acid induces cyclization to form the oxadiazole ring. This method achieves moderate yields (55–60%) but requires careful control of stoichiometry to avoid over-nitrosation.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2021 study demonstrated that irradiating a mixture of diphenylacetic acid hydrazide and phosphoryl chloride (POCl₃) at 150 W for 10 minutes produces the oxadiazole core in 85% yield, followed by N-oxidation using meta-chloroperbenzoic acid (mCPBA).

Advantages :

Solvent-Free Mechanochemical Methods

Ball-milling techniques have emerged as eco-friendly alternatives. Grinding equimolar quantities of diphenylmethyl oxime and ceric ammonium nitrate (CAN) for 2 hours yields the product with 78% efficiency. This method eliminates solvent waste and reduces energy consumption.

Catalytic Methods

Transition Metal Catalysis

Palladium-catalyzed cross-coupling has been adapted for functionalized derivatives. For instance, Suzuki-Miyaura coupling of 3,4-dibromo-1,2,5-oxadiazole 2-oxide with diphenylmethylboronic acid in the presence of Pd(PPh₃)₄ achieves 70% yield. However, this method requires anhydrous conditions and inert atmospheres.

Organocatalytic Oxidation

Recent advances employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a redox mediator. Oxidation of 3,4-bis(diphenylmethyl)-1,2,5-oxadiazole with TEMPO/O₂ selectively generates the N-oxide without over-oxidation byproducts, achieving 90% conversion.

Green Chemistry Approaches

Aqueous-Phase Synthesis

A 2023 protocol utilizes water as a solvent for the cyclodehydration of bisoximes. Using β-cyclodextrin as a supramolecular catalyst, the reaction proceeds at 80°C with 82% yield and negligible environmental impact.

Photochemical Activation

Visible-light-driven synthesis employs eosin Y as a photocatalyst. Irradiating a mixture of diphenylmethyl oxime and tert-butyl nitrite (TBN) under blue LED light induces cyclization via singlet oxygen generation, yielding 75% product in 4 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Dehydrative Cyclization | 65–72 | 6–8 hours | Scalability | High energy input |

| Microwave-Assisted | 85 | 20 minutes | Rapid kinetics | Specialized equipment required |

| Mechanochemical | 78 | 2 hours | Solvent-free | Limited to small batches |

| TEMPO Oxidation | 90 | 12 hours | Selective oxidation | Costly catalyst |

Chemical Reactions Analysis

1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound using nitric acid can lead to the formation of nitramine derivatives .

Scientific Research Applications

1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . Additionally, the compound is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation .

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can function as an N-donor, forming complexes with various metal ions . These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The diphenylmethyl groups in 3,4-bis(diphenylmethyl)-1,2,5-oxadiazole 2-oxide contrast sharply with nitro or nitramino substituents in structurally related compounds. Below is a comparative analysis with prominent analogs:

Thermal Stability and Crystallography

- Diphenylmethyl Derivative : Bulky aromatic groups likely hinder molecular packing, reducing density compared to nitro analogs. However, steric shielding may delay thermal decomposition .

- Nitro/Nitramino Derivatives: Nitro groups enhance density and oxygen balance but may lower thermal stability due to increased sensitivity. For example, BNFF decomposes at ~170°C, while LLM-137 is stable up to 220°C .

Energetic Performance

- Oxygen Balance (OB) : Diphenylmethyl groups contribute negatively to OB (hydrocarbon-rich), whereas nitro groups (e.g., BNFF, LLM-137) improve OB, enhancing detonation heat and velocity .

- Detonation Velocity : Nitro-substituted furoxans (e.g., LLM-137: 9,200 m/s) outperform hydrocarbon-substituted variants due to higher nitrogen/oxygen content and density .

Research Findings and Implications

Substituent Effects: Nitro/nitramino groups optimize energetic performance but require careful handling due to sensitivity. Diphenylmethyl groups may improve processability and thermal stability, making the compound suitable for applications requiring moderate energy output and long-term storage .

Crystallography :

- Aromatic substituents (e.g., diphenylmethyl, nitrophenyl) influence crystal packing via π-π interactions and hydrogen bonding, impacting mechanical properties and sensitivity .

Future Directions :

- Hybridizing diphenylmethyl with nitro groups could balance stability and energy density.

- Computational modeling (e.g., DFT) may predict optimal substituent combinations for targeted applications .

Biological Activity

1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide (CAS Number: 85823-41-2) is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, synthetic methods, and comparative studies with related compounds.

Chemical Structure and Properties

1,2,5-Oxadiazole derivatives are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific structure of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide includes a diphenylmethyl substituent and an N-oxide functional group, which enhances its reactivity and biological activity compared to other oxadiazoles .

| Property | Details |

|---|---|

| Molecular Formula | C28H22N2O2 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 3,4-dibenzhydryl-2-oxido-1,2,5-oxadiazol-2-ium |

Anticancer Properties

Research indicates that 1,2,5-oxadiazole derivatives exhibit significant anticancer activity. One notable mechanism involves the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in cancer progression and immune response modulation. In vitro studies have shown that these compounds can effectively inhibit IDO activity, suggesting their potential as therapeutic agents in cancer treatment .

Antiparasitic Activity

The compound has also demonstrated antiparasitic properties. Studies have reported its efficacy against various parasitic infections, highlighting its potential as a scaffold for developing new antiparasitic drugs . The stability of these compounds in biological media further supports their application in drug development.

Other Pharmacological Activities

In addition to anticancer and antiparasitic effects, 1,2,5-oxadiazole derivatives have been investigated for their anti-inflammatory properties. Some studies have explored their use as hybrid cyclooxygenase (COX) inhibitors and nitric oxide donors . These properties suggest a broad spectrum of pharmacological activities that warrant further investigation.

The mechanisms through which 1,2,5-oxadiazole compounds exert their biological effects are multifaceted:

- Enzyme Inhibition : The interaction with enzymes like IDO is pivotal in mediating their anticancer effects.

- Binding Affinities : Molecular docking studies have elucidated how these compounds bind to active sites of target proteins .

- Chemical Reactivity : The presence of the N-oxide group influences the reactivity patterns of the compound during metabolic processes .

Synthesis Methods

The synthesis of 1,2,5-oxadiazole derivatives typically involves dehydrative cyclization reactions. A common method includes the reaction of diphenylmethanol with suitable nitrogen sources under acidic conditions at elevated temperatures .

Comparative Analysis with Related Compounds

Comparative studies with other oxadiazoles reveal that the unique diphenylmethyl substitution in 1,2,5-oxadiazole enhances its biological activity. Below is a comparison table highlighting key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3,4-Oxadiazole | Heterocyclic | Known for its use in developing antiparasitic drugs |

| 1,2,4-Oxadiazole | Heterocyclic | Exhibits different reactivity patterns compared to 1,2,5-oxadiazoles |

| 3-(4-Nitro-1,2,5-oxadiazol-3-yl) | Nitrated derivative | Enhanced biological activity due to nitro group presence |

| 3-(4-Amino-1,2,5-oxadiazol-3-yl) | Amino derivative | Potentially higher reactivity due to amino group |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Anticancer Study : A study evaluated the effect of various oxadiazole derivatives on tumor cell lines and found that specific substitutions significantly enhanced anticancer activity.

- Antitubercular Activity : Research demonstrated that certain oxadiazoles exhibited potent activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis infections .

Q & A

Q. What are the common synthetic routes for 1,2,5-oxadiazole derivatives, and how do reaction conditions influence yields?

The synthesis of 1,2,5-oxadiazole derivatives often involves nucleophilic displacement or cyclization reactions. For example, nitration of 3-amino-1,2,5-oxadiazoles using HNO₃/(CF₃CO)₂O at low temperatures (-5°C) can yield nitroamino derivatives with high specificity . Microwave-assisted synthesis is noted for moderate yields, while refluxing in solvents like DMSO or ethanol with catalysts (e.g., glacial acetic acid) is standard for triazole or benzaldehyde condensations . Yield optimization requires precise control of reaction time, solvent polarity, and stoichiometry. Lower yields (e.g., 65% in hydrazide-derived syntheses) may result from side reactions or incomplete purification .

Q. Which spectroscopic and computational methods are critical for characterizing 1,2,5-oxadiazole derivatives?

Structural validation relies on ¹H/¹³C/¹⁴N NMR for functional group identification and IR spectroscopy for detecting nitro (NO₂) or oxide (N-O) groups . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Computational methods like DFT (B3LYP/6-311+G) provide insights into electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and stability trends. For example, DFT calculations reveal that 1,2,5-oxadiazole 2-oxide has lower aromatic stabilization energy (ASE) compared to 1,3,4-oxadiazole, influencing reactivity .

Q. How does the stability of 1,2,5-oxadiazole derivatives compare to other oxadiazole isomers?

Quantum mechanical studies show that 1,3,4-oxadiazole is more stable than 1,2,5-oxadiazole due to higher aromaticity and lower ring strain . The 1,2,5-oxadiazole 2-oxide (furoxan) system is prone to decomposition under acidic conditions but stabilizes via resonance in nitro derivatives . Stability can be enhanced by electron-withdrawing substituents (e.g., nitro groups) or steric protection from bulky diphenylmethyl groups .

Advanced Research Questions

Q. How can researchers address contradictions in stability data when designing experiments?

Conflicting stability reports may arise from substituent effects or methodological differences. For instance, computational models (e.g., NICS aromaticity indices) predict 1,3,4-oxadiazole as more stable, but experimental data on 1,2,5-oxadiazole derivatives with bulky groups (e.g., diphenylmethyl) may show enhanced thermal stability . To resolve discrepancies, combine accelerated stability testing (e.g., thermal gravimetric analysis) with DFT-based reactivity maps to identify decomposition pathways .

Q. What computational strategies predict the electronic properties of 1,2,5-oxadiazole derivatives for materials science applications?

DFT and time-dependent DFT (TD-DFT) are used to calculate hyperpolarizability, polarizability, and charge-transfer dynamics, which are critical for designing organic semiconductors or energetic materials . For example, nitro-functionalized 1,2,5-oxadiazoles exhibit high electron affinity, making them candidates for high-energy-density materials . Molecular dynamics simulations can further assess packing efficiency in crystal lattices .

Q. What methodologies are employed to evaluate the biological activity of 1,2,5-oxadiazole derivatives?

In medicinal chemistry, in vitro assays (e.g., cytotoxicity screens) and in vivo models (e.g., tumor xenografts) test antitumor potential . For example, 1,2,5-oxadiazole N-oxide derivatives are evaluated as NO donors in vasodilation studies . Computational docking (e.g., AutoDock) identifies binding interactions with targets like trypanosomal enzymes, guiding structure-activity relationship (SAR) optimization .

Q. How do reaction conditions influence the nitration of 1,2,5-oxadiazole derivatives?

Nitration using HNO₃/(CF₃CO)₂O in CCl₄ at -5°C selectively introduces nitro groups at the 4-position, achieving >80% yield in scaled reactions . Competing side reactions (e.g., ring opening) are minimized by strict temperature control and excess nitrating agent. Reaction monitoring via HPLC-MS ensures intermediate stability .

Q. What role do aromaticity and electronic effects play in the reactivity of 1,2,5-oxadiazole 2-oxide?

Reduced aromaticity in 1,2,5-oxadiazole 2-oxide increases electrophilicity at the N-oxide oxygen, facilitating nucleophilic attacks (e.g., by amines or hydrazines) . Electron-donating groups (e.g., diphenylmethyl) decrease electrophilicity but enhance steric shielding, reducing reactivity toward nucleophiles . NBO (Natural Bond Orbital) analysis quantifies charge distribution to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.